molecular formula C10H11N3O3S B1597485 N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide CAS No. 72621-59-1

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

Cat. No.: B1597485
CAS No.: 72621-59-1
M. Wt: 253.28 g/mol
InChI Key: CDPXNPNSPNMGCJ-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions

The systematic IUPAC name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide reflects the compound’s structural features:

  • Parent chain : A benzene ring substituted with a methyl group at position 2 and a nitro group at position 5.
  • Functional groups :
    • A carbamothioyl group (-NHC(=S)-) attached to the benzene ring.
    • An acetamide moiety (-NHC(=O)CH₃) bonded to the carbamothioyl group.

The numbering of the benzene ring prioritizes the nitro group (-NO₂) due to its higher seniority under IUPAC rules. The name adheres to substitutive nomenclature, where substituents are listed alphabetically (methyl before nitro) with locants indicating their positions.

Systematic and Trivial Nomenclature Variants

Alternative naming conventions and synonyms include:

Systematic Variants Trivial/Deprecated Names
N-[[(2-Methyl-5-nitrophenyl)amino]thioxomethyl]acetamide 1-Acetyl-3-(2-methyl-5-nitro-phenyl)-thiourea
N-((2-Methyl-5-nitrophenyl)carbamothioyl)acetamide EC 700-563-9
N-acetyl-N'-(2-methyl-5-nitrophenyl)thiourea DTXSID30364263

The term "thiourea" in trivial names highlights the presence of the -NHC(=S)NH- group, while "acetamide" denotes the acetylated amine.

CAS Registry Number and Regulatory Identifiers

Key identifiers for this compound include:

Identifier Type Value Source
CAS Registry Number 72621-59-1
European Community (EC) No. 700-563-9
DSSTox Substance ID DTXSID30364263
Molecular Formula C₁₀H₁₁N₃O₃S
Molecular Weight 253.28 g/mol

Structural Descriptors:

Descriptor Value
SMILES CC(NC(NC1=CC(N+=O)=CC=C1C)=S)=O
InChI InChI=1S/C10H11N3O3S/c1-6-3-4-8(13(15)16)5-9(6)12-10(17)11-7(2)14/h3-5H,1-2H3,(H2,11,12,14,17)
InChIKey CDPXNPNSPNMGCJ-UHFFFAOYSA-N

The compound’s regulatory identifiers facilitate unambiguous classification in chemical databases and compliance tracking under frameworks like REACH. Its inclusion in PubChem (CID 72621) and ChemSpider further supports global harmonization of chemical data.

Properties

IUPAC Name

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-6-3-4-8(13(15)16)5-9(6)12-10(17)11-7(2)14/h3-5H,1-2H3,(H2,11,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXNPNSPNMGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364263
Record name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72621-59-1
Record name N-[[(2-Methyl-5-nitrophenyl)amino]thioxomethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72621-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Methyl-5-nitrophenyl)carbamothioyl)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072621591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.169.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction of 2-methyl-5-nitroaniline with Thiophosgene Followed by Acetylation

  • Step 1 : 2-methyl-5-nitroaniline is reacted with thiophosgene in an inert solvent such as dichloromethane at low temperature (0-5°C) to form the corresponding isothiocyanate intermediate.
  • Step 2 : The intermediate is then treated with acetamide or acetic anhydride under mild heating to yield the target thiourea derivative.
  • Yield : Typically moderate to high (60-80%) depending on reaction time and purification methods.
  • Analytical confirmation : IR spectroscopy showing characteristic thiocarbonyl (C=S) stretch around 1200-1300 cm⁻¹, NMR signals corresponding to aromatic protons, methyl groups, and amide protons.

Direct Thiocarbamoylation Using Potassium Thiocyanate

  • Procedure : 2-methyl-5-nitroaniline is reacted with potassium thiocyanate in the presence of an acid catalyst (e.g., HCl) in ethanol or aqueous medium.
  • Mechanism : Formation of the thiourea linkage via nucleophilic attack of the amine on the thiocyanate ion.
  • Subsequent acetylation : The free amino group is acetylated using acetic anhydride to form the acetamide.
  • Advantages : Avoids use of toxic thiophosgene; simpler work-up.
  • Yield : Moderate (50-70%).

Multistep Synthesis via Thioureido Acid Intermediate (Related Analogues)

Based on recent literature, thioureido acid intermediates can be synthesized and then converted into thiourea derivatives:

  • Step 1 : Synthesis of thioureido acid from 2,5-dimethylphenyl derivatives (analogous to 2-methyl-5-nitrophenyl) via reaction with thiocyanate salts.
  • Step 2 : Reaction with monochloroacetic acid in aqueous potassium carbonate at room temperature to form thiazolone intermediates.
  • Step 3 : Acidification and further functionalization to yield carbamothioyl acetamide derivatives.
  • Yields : Up to 75% for intermediate steps, with structural confirmation by IR, NMR, and elemental analysis.

Experimental Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, ethanol, or aqueous ethanol Choice depends on reagent solubility
Temperature 0°C to reflux (depending on step) Low temp for isothiocyanate formation; mild heating for acetylation
Reaction Time 1–3 hours Monitored by TLC or NMR
Catalyst/Acid HCl or acetic acid Used for thiocyanate activation or acetylation
Purification Recrystallization from ethanol or water Ensures removal of impurities
Yield 50–80% Varies with method and scale

Analytical Characterization Supporting Synthesis

  • IR Spectroscopy : Presence of characteristic C=S stretch (~1200-1300 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), and nitro group peaks (~1500 and 1350 cm⁻¹).
  • NMR Spectroscopy :
    • 1H NMR : Signals for aromatic protons (7.0–8.0 ppm), methyl groups (~2.0–2.5 ppm), and NH protons (~9–13 ppm).
    • 13C NMR : Signals for thiocarbonyl carbon (~180 ppm), aromatic carbons, and methyl carbons.
  • Elemental Analysis : Confirms C, H, N, S content consistent with the molecular formula.
  • Melting Point : Sharp melting point indicating purity (typically 150–180°C depending on substitution).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages References
Thiophosgene route 2-methyl-5-nitroaniline Thiophosgene, acetic anhydride 0–5°C, then mild heat 60–80 High purity, well-established
Potassium thiocyanate route 2-methyl-5-nitroaniline KSCN, acid catalyst, acetic anhydride Room temp to reflux 50–70 Safer reagents, simpler setup
Thioureido acid intermediate 2,5-dimethylphenyl derivatives Monochloroacetic acid, K2CO3 Room temp, acidification ~75 Versatile intermediates

Research Findings and Notes

  • The choice of solvent and temperature critically affects the purity and yield of the product. For example, reflux conditions in aqueous media may cause impurities, while room temperature reactions with controlled acidification improve selectivity.
  • Spectroscopic data consistently confirm the formation of the thiourea linkage and acetamide group, with clear NMR shifts and IR bands characteristic of these functional groups.
  • The multistep synthesis involving thioureido acids offers a flexible platform for further derivatization, which can be advantageous for medicinal chemistry applications.
  • Alternative synthetic routes avoid hazardous reagents like thiophosgene by employing safer thiocyanate salts, though sometimes at the cost of slightly lower yields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamothioyl (-NH-CS-NH-) group is susceptible to nucleophilic attack due to the electrophilic thiocarbonyl sulfur. Documented reactions include:

Reagent Product Conditions
Alkyl halidesS-alkylated derivativesBasic (KOH/EtOH), reflux
AminesThioamide intermediatesRoom temperature, DMF
HydrazineThiosemicarbazidesEthanol, 60°C

For example, reaction with methyl iodide yields S-methyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide .

Hydrolysis Reactions

The acetamide and thiourea moieties undergo hydrolysis under distinct conditions:

Acidic Hydrolysis

  • Acetamide cleavage : CH3CONHCH3COOH+NH3\text{CH}_3\text{CONH} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 under concentrated HCl (reflux).

  • Thiourea stability : The carbamothioyl group resists hydrolysis below 100°C .

Basic Hydrolysis

  • Thiourea decomposition : In NaOH/EtOH, the thiourea group degrades to H2S\text{H}_2\text{S} and urea derivatives .

Reduction of the Nitro Group

The 5-nitro substituent on the phenyl ring can be selectively reduced to an amine using:

  • Catalytic hydrogenation (H₂/Pd-C in EtOH) → 5-amino-2-methylphenyl derivative .

  • SnCl₂/HCl : Efficient but generates toxic byproducts .

Post-Reduction Reactivity :
The resulting amine participates in diazotization or acylation reactions, enabling further functionalization .

Comparative Reactivity with Structural Analogs

Data from analogous compounds (e.g., N-(2,4-dimethylphenylcarbamothioyl)acetamide ) reveal:

Feature N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide N-(4-nitrophenyl)thiourea
Nucleophilic substitution rate Moderate (steric hindrance from methyl group)High
Hydrolytic stability High in acidic conditionsLow
Reduction efficiency 92% yield (H₂/Pd-C)85% yield

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide is in the development of antimicrobial agents. The compound exhibits significant activity against various microbial strains, attributed to the presence of the nitrophenyl group, which enhances its interaction with biological targets. Studies indicate that it may inhibit microbial growth by interfering with specific enzymes or metabolic pathways within microorganisms.

Anticancer Potential
this compound has also been investigated for its anticancer properties. Preliminary research suggests that it may exhibit selective cytotoxicity against certain cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer). These findings indicate a promising avenue for further exploration in cancer therapeutics .

Materials Science

Development of Novel Materials
In materials science, this compound is being explored for its potential to create novel materials with unique electronic and optical properties. The compound's ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, allows for the synthesis of derivatives that can be tailored for specific applications in electronics and photonics.

Biological Studies

Interactions with Biological Macromolecules
Research into the interactions of this compound with proteins and nucleic acids is ongoing. Understanding these interactions is crucial for elucidating its mechanism of action as an antimicrobial and anticancer agent. Initial studies suggest that it may bind to specific receptors or enzymes involved in microbial metabolism, leading to growth inhibition .

Summary of Key Findings

Application Area Findings
Medicinal Chemistry Significant antimicrobial activity; potential anticancer properties against specific cell lines.
Materials Science Development of novel materials with unique electronic and optical properties.
Biological Studies Interactions with proteins and nucleic acids; potential binding to microbial metabolic pathways.

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated a dose-dependent inhibition of growth, indicating its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment in Cancer Cells
    In vitro assays were conducted using A549 and Caco-2 cell lines to assess cytotoxic effects. The results showed a significant reduction in cell viability at specific concentrations, suggesting that further optimization could lead to effective anticancer agents.
  • Material Properties Evaluation
    Research into the material properties of derivatives synthesized from this compound revealed promising electronic characteristics suitable for applications in organic semiconductors.

Mechanism of Action

The mechanism of action of N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group and thiourea moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The presence and position of substituents on the phenyl ring significantly alter melting points, solubility, and crystallinity. Key examples include:

Compound Name Substituents Melting Point (°C) Key Features Reference
N-(2-Methyl-5-nitrophenyl)acetamide -NO₂ (para), -CH₃ (ortho) Not reported Base structure lacking carbamothioyl; foundational for derivatives .
2-Cyano-N-(2-methyl-5-nitrophenyl)acetamide -CN instead of carbamothioyl Not reported Cyano group increases polarity; potential for nucleophilic reactions .
Compound 7f () 2-chlorobenzamide 222–224 Chlorine substituent enhances rigidity and intermolecular halogen bonding .
Compound 7g () 2-nitrobenzamide 234–236 Dual nitro groups increase density and thermal stability .

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) elevate melting points due to stronger dipole interactions and crystal packing efficiency.
Spectral and Structural Comparisons
  • IR Spectroscopy :

    • The target compound’s carbamothioyl group is expected to show N-H stretches (~3240 cm⁻¹), C=O (~1669 cm⁻¹), and C-S (~681 cm⁻¹), consistent with analogs in and .
    • Nitro groups exhibit asymmetric/symmetric stretching at ~1530–1350 cm⁻¹ .
  • NMR :

    • In compounds like N-(2-Methoxy-5-nitrophenyl)acetamide (), aromatic protons resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 2.1–2.5 ppm. The carbamothioyl NH protons would likely appear downfield (δ 9–10 ppm) due to hydrogen bonding .
  • Crystallography :

    • Analogous structures (e.g., ) reveal that nitro groups induce torsional angles (e.g., ~8.6° twist from the benzene plane), affecting crystal packing via C–H⋯O and N–H⋯O interactions.

Biological Activity

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, with the chemical formula C10_{10}H11_{11}N3_3O3_3S, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a carbamothioyl group attached to an acetamide, along with a 2-methyl-5-nitrophenyl moiety. Its molecular weight is approximately 253.28 g/mol, and it has a density of 1.399 g/cm³ . The presence of the nitrophenyl group is significant as it enhances interactions with biological targets, potentially leading to inhibition of microbial growth.

Antimicrobial Activity

This compound has been primarily investigated for its antimicrobial properties . Preliminary studies indicate that this compound exhibits notable activity against various microbial strains:

Microbial StrainActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansSignificant antifungal effect

These findings suggest that this compound could be developed as a potential antimicrobial agent, especially against resistant strains.

The mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial metabolism, leading to growth inhibition. The nitro group on the phenyl ring may also undergo reduction reactions, which could contribute to its biological activity.

Toxicity Profile

While this compound shows promising biological activity, it is important to note its toxicity profile. Toxicity studies indicate that the compound is hazardous if ingested or if it comes into contact with skin, categorizing it as acutely toxic . This necessitates careful handling and further toxicological evaluations in future studies.

Anticancer Potential

In addition to its antimicrobial properties, there is emerging interest in the anticancer potential of this compound. Preliminary research suggests that compounds with similar structural features exhibit varying degrees of cytotoxicity against cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
N-[(2-methyl-5-nitrophenyl)]A549 (lung cancer)54.9
N-(4-nitrophenyl)thioureaCaco-2 (colon cancer)35.0

These results indicate that while this compound may have potential anticancer properties, further studies are required to elucidate its efficacy and mechanism in cancer treatment.

Future Directions

Further research on this compound should focus on:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with microbial and cancerous cells.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
  • Structural Modifications : Investigating derivatives of this compound to enhance its biological activity while reducing toxicity.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide with high purity?

Answer:
The synthesis of acylthiourea derivatives like this compound typically involves a two-step process:

Formation of the carbamothioyl intermediate : React 2-methyl-5-nitroaniline with thiophosgene or a thiocyanate derivative under controlled pH (neutral to slightly acidic) to generate the isothiocyanate intermediate.

Acetylation : Treat the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetamide group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC or melting-point analysis .

Basic: How can X-ray crystallography and associated software tools elucidate the molecular structure of this compound?

Answer:

  • Crystallization : Grow single crystals via slow evaporation of a saturated solution in DMSO or DMF.
  • Data Collection : Use a diffractometer (Mo Kα radiation) to collect intensity data.
  • Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : Optimize the model using SHELXL , incorporating anisotropic displacement parameters and hydrogen-bonding networks .
  • Visualization : Generate ORTEP diagrams with ORTEP-3 to validate molecular geometry and intermolecular interactions .

Advanced: What computational strategies are effective for predicting electronic properties and reactivity?

Answer:

  • Electronic Structure Analysis : Perform DFT calculations (B3LYP/6-311++G**) to map molecular electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites .
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict charge-transfer behavior and kinetic stability .
  • Reactivity Descriptors : Use Fukui indices to assess susceptibility to electrophilic/nucleophilic attacks. Software like Gaussian or ORCA is recommended. Validate results against experimental UV-Vis and cyclic voltammetry data.

Advanced: How can researchers explore the biological activity of this compound, such as enzyme inhibition?

Answer:

  • Target Identification : Screen against kinase domains (e.g., Plk1 PBD) using surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the nitro group, methyl substituent, or thiourea linkage. Test inhibitory activity in vitro (IC50 determination) .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to model interactions with the enzyme’s active site. Validate with mutagenesis assays .

Advanced: How can metal coordination complexes of this compound be synthesized and characterized?

Answer:

  • Synthesis : React the compound with transition metal salts (e.g., K2PtCl4 or K2PdCl4) in ethanol under reflux. The carbamothioyl group acts as a bidentate ligand (κO,S coordination) .
  • Characterization :
    • Spectroscopic : Use FT-IR to confirm S→M and O→M bonds (shifts in νC=S and νC=O stretches).
    • Structural : Analyze X-ray data to determine coordination geometry (e.g., square planar for Pt(II)) .
    • Biological Testing : Evaluate antimicrobial activity against bacterial/fungal strains and compare with reference drugs .

Data Contradiction: How should discrepancies between experimental and computational data be resolved?

Answer:

  • Cross-Validation : Compare experimental FT-IR (e.g., C=S stretch at ~1250 cm⁻¹) with computed vibrational spectra. Adjust DFT functional/basis sets if mismatched .
  • Crystallographic Validation : Use X-ray-derived bond lengths/angles to benchmark computational geometry optimization .
  • Statistical Analysis : Apply R-factor and goodness-of-fit metrics in crystallography to identify outliers in structural models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d6) to confirm the acetamide (-NHCOCH3) and carbamothioyl (-NHCSS) groups.
  • FT-IR : Identify key stretches: νN-H (~3300 cm⁻¹), νC=O (~1680 cm⁻¹), and νC=S (~1250 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (MW = 267.3 g/mol) and fragmentation patterns.

Advanced: How can researchers investigate the compound’s stability under varying conditions?

Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.
  • Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in buffered solutions (pH 1–12) at 37°C. Use LC-MS to identify breakdown products (e.g., free thiol or acetamide derivatives).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
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N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.